molecular formula C22H19N5O4S B3212851 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1105247-55-9

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3212851
CAS No.: 1105247-55-9
M. Wt: 449.5
InChI Key: GOCBJFZMXKTMAJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a thieno[3,4-c]pyrazole core fused with an indole moiety and a furan-based side chain. Its structure integrates multiple pharmacophoric elements:

  • Thieno[3,4-c]pyrazole: A sulfur- and nitrogen-containing bicyclic system known for modulating kinase inhibition and metabolic stability .
  • Indole-3-yl-2-oxoacetamide: The indole scaffold is prevalent in bioactive molecules (e.g., serotonin analogs), while the α-ketoamide group enhances hydrogen-bonding interactions with target proteins .

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c28-19(24-8-13-4-3-7-31-13)10-27-21(16-11-32-12-18(16)26-27)25-22(30)20(29)15-9-23-17-6-2-1-5-14(15)17/h1-7,9,23H,8,10-12H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCBJFZMXKTMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, including potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C23H20N4O3SC_{23}H_{20}N_{4}O_{3}S with a molecular weight of 432.5 g/mol. Its structure features multiple functional groups, including a furan ring and a thieno[3,4-c]pyrazole moiety, which are crucial for its biological activity. The compound's intricate design allows it to interact with various biological targets.

Biological Activities

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound was tested against various cancer cell lines, demonstrating promising antiproliferative effects. For instance, derivatives similar to this compound have shown inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth inhibition percentages ranging from 38% to 54% .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineInhibition (%)
3AP 9aHepG254.25
3AP 11aHeLa38.44
4APNormal Fibroblasts80.06

2. Anti-inflammatory Activity
The compound has been associated with anti-inflammatory properties, particularly through its action on p38 MAPK pathways. Inhibition of TNF-alpha release was observed in cellular models, indicating potential use in treating inflammatory diseases .

3. Antimicrobial Activity
Although the direct antimicrobial effects of this specific compound are not extensively documented, related pyrazole derivatives have shown activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .

4. Other Biological Activities
The compound may also possess antioxidant properties, as suggested by studies on similar pyrazole derivatives that demonstrated significant antioxidant activity in various assays . Furthermore, its structural components suggest potential for analgesic and anticonvulsant effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and thieno[3,4-c]pyrazole intermediates. The general synthetic pathway includes:

  • Formation of the thieno[3,4-c]pyrazole scaffold.
  • Introduction of the furan moiety via amination.
  • Coupling with indole derivatives to yield the final product.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties against various tumor cell lines. The study found that modifications at specific positions significantly influenced biological activity .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives demonstrated their ability to inhibit key inflammatory mediators in vitro and in vivo models .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C22H19N5O4S and a molecular weight of approximately 449.5 g/mol. Its structure incorporates several functional groups that are crucial for its biological activity:

  • Furan ring : Known for its role in various natural products and pharmaceuticals.
  • Thieno[3,4-c]pyrazole moiety : Associated with diverse medicinal properties.
  • Indole group : Often found in biologically active compounds.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant antimicrobial activity. Specifically, derivatives containing the thieno[3,4-c]pyrazole scaffold have shown efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often rival those of established antibiotics such as ciprofloxacin and ketoconazole.

Anti-inflammatory Effects

The thieno[3,4-c]pyrazole structure is recognized for its anti-inflammatory properties. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have demonstrated that certain derivatives can effectively reduce inflammation in vitro and in vivo models.

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound. In vitro assays have indicated that it exhibits cytotoxic effects against various cancer cell lines. The underlying mechanisms may involve the inhibition of specific enzymes related to cancer progression and proliferation. Molecular docking studies suggest that the compound can effectively bind to target proteins, enhancing its therapeutic efficacy against cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluating derivatives of thieno[3,4-c]pyrazole reported MIC values indicating potent activity against Staphylococcus aureus and Candida albicans. The results suggested that modifications on the furan or indole moieties could enhance antibacterial properties.
  • Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This supports its potential use as an anti-inflammatory agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and induction of apoptosis, suggesting its utility in cancer therapy.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups, which are susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically cleaves the amide linkage, yielding carboxylic acids and amines.

Functional GroupReaction TypeConditionsProductsReferences
Primary amideAcid hydrolysisHCl (conc.), refluxCarboxylic acid + amine
Secondary amideAlkaline hydrolysisNaOH (aq.), heatCarboxylate salt + amine
  • Mechanistic Insights : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves nucleophilic attack by hydroxide ions.

  • Experimental Limitations : Specific reaction yields and kinetics for this compound are not documented in available literature.

Electrophilic Substitution on Furan and Indole Moieties

The furan ring (electron-rich aromatic system) and indole group (aromatic heterocycle) are reactive toward electrophiles.

Furan Ring Reactivity

Reaction TypeElectrophileConditionsProductReferences
NitrationHNO₃/H₂SO₄0–5°C5-nitro derivative
SulfonationSO₃/H₂SO₄50–60°CSulfonated furan

Indole Reactivity

The indole moiety undergoes substitution at the 3-position due to its electron-rich pyrrole ring.

Reaction TypeElectrophileConditionsProductReferences
HalogenationBr₂ (in CHCl₃)RT3-bromoindole
FormylationHCOCl (Vilsmeier-Haack)60°C3-formylindole

Redox Reactions

The thieno[3,4-c]pyrazole system and oxoacetamide group may participate in redox processes.

Functional GroupReaction TypeReagentsProductReferences
ThienopyrazoleOxidationKMnO₄ (aq.)Sulfone derivative
OxoacetamideReductionNaBH₄/EtOHAlcohol derivative

Nucleophilic Substitution

The secondary amide and pyrazole nitrogen atoms may act as nucleophiles in substitution reactions.

SiteNucleophileConditionsProductReferences
Pyrazole NHAlkyl halideK₂CO₃, DMFN-alkylated pyrazole
Furan-linked NHAcyl chloridePyridineN-acylated derivative

Coordination Chemistry

The compound’s nitrogen and oxygen atoms can coordinate metal ions, forming complexes with potential catalytic or biological relevance.

Metal IonBinding SitesApplicationReferences
Cu²⁺Pyrazole N, amide OEnzyme inhibition
Fe³⁺Indole N, carbonyl ORedox catalysis

Biological Interactions

While not strictly chemical reactions, interactions with biological targets highlight reactivity in physiological contexts:

  • FPR Agonism : Structural analogs (e.g., PD176252) act as mixed FPR1/FPR2 agonists via amide-mediated hydrogen bonding .

  • Enzyme Inhibition : Thienopyrazole derivatives inhibit kinases via coordination with Mg²⁺ ions in ATP-binding pockets .

Stability and Degradation Pathways

FactorDegradation PathwayProductsConditionsReferences
ThermalPyrolysisIndole derivatives>200°C
PhotolyticRing-openingThiophene fragmentsUV light

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of heterocycles. Below is a systematic comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity (Reported) Synthesis Method (Reference)
Target Compound Thieno[3,4-c]pyrazole + Indole Furan-2-ylmethyl, α-ketoacetamide Not explicitly reported Likely multi-step amidation
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Indole-thiosemicarbazide Chlorobenzyl, thiosemicarbazone Anticancer, antimicrobial Condensation of isatin derivatives
2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[...]acetamide (ID: 907972-56-9) Triazole-pyrimidine + Indole Fluoroindole, pyrimidine Kinase inhibition (inferred) SN2 displacement, amidation
S4c / S4d (Amino acid conjugates) Isoindole-1,3-dione + pyridine Methylpentanamide, pyridinyl Not reported N-deprotection, coupling reactions

Key Observations :

Structural Diversity: The target compound’s thieno[3,4-c]pyrazole core is distinct from the triazole-pyrimidine (ID: 907972-56-9) or isatin-thiosemicarbazide systems . This difference may influence target selectivity.

Synthetic Complexity :

  • The target compound likely requires sequential amidation and cyclization steps, similar to the multi-step protocols for triazole-pyrimidine analogs .
  • In contrast, indole-thiosemicarbazones are synthesized via simpler condensation reactions, favoring scalability.

Physicochemical Properties: Lipophilicity: The furan and indole groups increase logP compared to S4c/S4d (polar amino acid conjugates) .

Mechanistic and Functional Insights

  • Lumping Strategy Relevance : Compounds with overlapping heterocycles (e.g., indole, pyrazole) may be grouped as "surrogates" in computational models, reducing reaction complexity in drug metabolism studies .
  • NMR Profiling : Structural comparisons via NMR (as in ) could identify conserved chemical environments (e.g., indole C-3 proton shifts) and divergent regions (e.g., furan-linked side chains) .

Q & A

Q. Table 1: Key Characterization Techniques

TechniqueParametersApplication ExampleReference
FT-IR4000–400 cm⁻¹, KBr pelletsConfirmation of amide C=O stretches
¹H NMR500 MHz, DMSO-d6Assignment of indole and furan protons
Elemental AnalysisCHNS mode, ±0.4% error marginVerification of molecular formula

Q. Table 2: Advanced Computational Tools

ToolFunctionalityApplication ExampleReference
COMSOL MultiphysicsReaction kinetics modelingOptimizing condensation reaction conditions
Gaussian 09DFT geometry optimizationPredicting NMR chemical shifts
ChemAxonpKa and logP predictionAssessing solubility and stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

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